8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound features a pyrazoloquinoline core, which is a fused heterocyclic system, and is substituted with ethoxy, methoxy, and nitrophenyl groups.
Preparation Methods
The synthesis of 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction might involve the use of a suitable catalyst and solvent, followed by heating to promote the formation of the pyrazoloquinoline core. Industrial production methods often focus on optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, compounds with different substituents on the quinoline ring may exhibit different reactivity and biological activity .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Biological Activity
8-Ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structural features of this compound contribute to its varied pharmacological profiles.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Pyrazoloquinoline core : This core structure is known for its biological activity.
- Substituents : The presence of ethoxy, methoxy, and nitrophenyl groups enhances its chemical reactivity and biological activity.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Core Structure | Pyrazolo[4,3-c]quinoline |
Ethoxy Group | Enhances solubility and biological activity |
Methoxy Group | Modulates electronic properties |
Nitrophenyl Group | Potentially contributes to antimicrobial activity |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations comparable to standard treatments like pyrazinamide and streptomycin. This suggests its potential as a therapeutic agent in tuberculosis treatment .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It inhibits nitric oxide production in cellular models, which is a critical pathway in the inflammatory response. This activity positions it as a candidate for further research in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have suggested that modifications in the substituents of pyrazoloquinolines can lead to enhanced anticancer properties. Variations in the compound's structure have been linked to increased binding affinity to specific molecular targets involved in cancer progression . Ongoing research aims to elucidate the mechanisms through which this compound exerts its anticancer effects.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of pyrazoloquinolines, including our compound of interest. These studies typically involve:
- Synthesis Procedures : Multi-step organic reactions are employed to synthesize the target compound. Reagents such as halogenating agents and specific solvents are utilized to optimize yield and purity.
- Biological Assays : Various assays are conducted to evaluate antimicrobial and anti-inflammatory activities. These include broth microdilution methods for determining minimum inhibitory concentrations and assays for nitric oxide inhibition.
Table 2: Summary of Biological Activities from Recent Studies
Properties
IUPAC Name |
8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-3-33-20-10-11-23-21(14-20)25-22(15-26-23)24(16-6-4-9-19(12-16)32-2)27-28(25)17-7-5-8-18(13-17)29(30)31/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKBSSASFCVBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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